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1h,1h,2h,2h-Perfluorodecyltrichlorosilane - 78560-44-8

1h,1h,2h,2h-Perfluorodecyltrichlorosilane

Catalog Number: EVT-459616
CAS Number: 78560-44-8
Molecular Formula: C10H4Cl3F17Si
Molecular Weight: 581.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nanoimprint lithography (NIL) is a high-resolution patterning technique that involves transferring nanoscale features from a mold to a substrate. [] Antisticking layers play a crucial role in NIL by facilitating the separation of the mold from the imprinted material, preventing defects and enabling high fidelity pattern transfer. [] FDTS is often used as an antisticking layer in NIL due to its low surface energy and robust chemical stability. []

Future Directions

Future research could explore the use of FDTS in conjunction with other surface modification techniques to create biomaterials with tailored functionalities, such as controlled drug release, targeted cell interactions, and enhanced biocompatibility. [] Additionally, investigating the long-term performance and biostability of FDTS-modified biomaterials in vivo is crucial for their successful translation into clinical applications.

Overview

1H,1H,2H,2H-Perfluorodecyltrichlorosilane is a halogenated silane compound with the molecular formula C10H4Cl3F17Si. This compound is primarily utilized in biochemical research and various industrial applications due to its unique physicochemical properties. It is known for forming self-assembled monolayers on surfaces, which enhances their hydrophobic characteristics and reduces surface energy.

Source

This compound is commercially available from various suppliers, including Thermo Scientific and Fisher Scientific, where it is sold under different catalog numbers. Its CAS number is 78560-44-8, and it is often referred to by its abbreviation FDTS (1H,1H,2H,2H-Perfluorodecyltrichlorosilane) in scientific literature.

Classification

1H,1H,2H,2H-Perfluorodecyltrichlorosilane belongs to the class of organosilicon compounds. It is categorized as a trichlorosilane due to the presence of three chlorine atoms attached to the silicon atom. The compound's heavily fluorinated structure classifies it as a perfluoroalkyl silane.

Synthesis Analysis

Methods

The synthesis of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane typically involves several methods:

  1. Liquid Phase Deposition: This method allows for the creation of self-assembled monolayers on substrates. The process involves dissolving the silane in an organic solvent (usually toluene) and applying it to the substrate surface under controlled conditions.
  2. Molecular Vapor Deposition: This technique deposits the silane from a vapor phase onto a substrate at room temperature or slightly elevated temperatures (up to 50°C). The presence of water vapor in the chamber aids in the formation of covalent bonds between the silane and hydroxylated surfaces.

Technical Details

The preparation involves creating solutions of varying concentrations (e.g., 0.02% to 0.50% wt%) and characterizing them through viscosity and surface tension measurements before application . The deposition time varies depending on the specific silane used; for instance, 60 minutes for 1H,1H,2H,2H-Perfluorodecyltrichlorosilane .

Molecular Structure Analysis

Structure

The molecular structure of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane consists of a silicon atom bonded to three chlorine atoms and a perfluorinated alkyl chain. The structural formula can be represented as:

CF3(CF2)7(CH2)2SiCl3\text{CF}_3(\text{CF}_2)_7(\text{CH}_2)_2\text{SiCl}_3

Data

  • Molecular Weight: 581.56 g/mol
  • Boiling Point: 224 °C
  • Melting Point: Approximately 10-11 °C
  • Density: Ranges from 1.54 to 1.7 g/cm³ depending on conditions .
Chemical Reactions Analysis

Reactions

The reactions involving 1H,1H,2H,2H-Perfluorodecyltrichlorosilane typically include:

  1. Hydrolysis: When exposed to moisture or protic solvents, this compound reacts rapidly to form silanol groups and release hydrochloric acid.
    SiCl3R+3 H2OSi OH 3R+3 HCl\text{SiCl}_3\text{R}+\text{3 H}_2\text{O}\rightarrow \text{Si OH }_3\text{R}+\text{3 HCl}
  2. Formation of Self-Assembled Monolayers: The compound reacts with hydroxylated surfaces (like glass or silica) to form stable covalent bonds.

Technical Details

The hydrolysis reaction is crucial for creating functional surfaces that exhibit desired properties like hydrophobicity and low friction . The resulting silanol groups can further react with other compounds or undergo condensation reactions.

Mechanism of Action

Process

The mechanism by which 1H,1H,2H,2H-Perfluorodecyltrichlorosilane enhances surface properties involves:

  1. Self-Assembly: Upon application to a substrate with hydroxyl groups, the silane molecules align themselves due to van der Waals forces and electrostatic interactions.
  2. Covalent Bond Formation: The trichlorosilane group reacts with -OH groups on the surface to form stable Si-O bonds.
  3. Surface Modification: This results in a monolayer that significantly reduces surface energy and increases hydrophobicity.

Data

The water contact angle measurements indicate significant improvements in hydrophobicity after treatment with this silane compound. For example, water contact angles can exceed 117 degrees after application .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid with a characteristic odor of hydrogen chloride.
  • Flash Point: Greater than 200 °C.
  • Solubility: Miscible with organic solvents such as tetrahydrofuran and toluene but sensitive to moisture .

Chemical Properties

The chemical properties include:

  • Stability: Stable under normal conditions but flammable.
  • Reactivity: Reacts rapidly with moisture; incompatible with strong oxidizing agents.

These properties make it suitable for various applications where low surface energy and hydrophobic characteristics are desired.

Applications

Scientific Uses

  1. Coating for Microelectromechanical Systems: It reduces surface energy and prevents stickiness in movable parts .
  2. Nanoimprint Lithography: Used as an anti-sticking coating due to its simplicity in application and effectiveness at reducing friction .
  3. Antireflective Coatings: Enhances solar cell efficiency by forming hydrophobic layers that improve light transmission .
  4. Electrowetting on Dielectrics: Utilized in microfluidics applications due to its ability to modify surface wettability effectively .
Synthesis and Fabrication Methodologies of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)

Gas-Phase Deposition Techniques for FDTS Monolayers

Gas-phase deposition is a solvent-free methodology enabling precise monolayer formation of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) on hydroxyl-terminated substrates. This technique occurs in vacuum chambers (typically 10⁻² to 10⁻³ Torr) at near-ambient temperatures (20–50°C), ensuring compatibility with thermally sensitive materials like microelectromechanical systems (MEMS) components [1] [6]. The process initiates with vaporization of liquid FDTS, which then reacts with surface-bound hydroxyl groups (-OH) in the presence of trace water vapor. This water catalyzes the hydrolysis of trichlorosilane groups (Si-Cl) into reactive silanols (Si-OH), which subsequently condense with substrate -OH groups to form robust Si-O-Si covalent bonds [4] [7].

Critical parameters governing film quality include:

  • Deposition Time: Optimal monolayers form within 1–4 hours; prolonged exposure risks multilayer formation.
  • Water Vapor Partial Pressure: 10–20 Torr is ideal for complete hydrolysis without causing FDTS bulk polymerization.
  • Substrate Temperature: Maintained below 60°C to prevent thermal degradation of the perfluorinated chain [4]. X-ray photoelectron spectroscopy (XPS) analyses confirm that gas-phase deposition yields FDTS monolayers with >90% surface coverage and fluorine atomic concentrations of ~50 at%, indicative of well-ordered perfluorodecyl groups oriented away from the substrate [4].

Table 1: Key Parameters for Gas-Phase FDTS Deposition

ParameterOptimal RangeImpact on Film Quality
Chamber Pressure10⁻² – 10⁻³ TorrMinimizes atmospheric contamination
Deposition Temperature20–50°CPrevents perfluorochain decomposition
Water Vapor Pressure10–20 TorrCatalyzes hydrolysis without polymerization
Deposition Duration1–4 hoursEnsures monolayer completion

Solution-Based Self-Assembly Processes and Solvent Optimization

Solution-phase self-assembly involves immersing hydroxylated substrates into dilute FDTS solutions (0.1–5 mM) in anhydrous organic solvents. Solvent selection critically influences monolayer quality by modulating FDTS reactivity and preventing premature hydrolysis. Non-polar solvents like toluene, hexane, or iso-octane are preferred due to their low water content (<50 ppm), which suppresses uncontrolled polymerization of FDTS in solution [3] [7]. The process follows a three-step mechanism:

  • Hydrolysis: Si-Cl groups convert to Si-OH upon encountering adsorbed water on the substrate.
  • Surface Attachment: Silanols form hydrogen bonds with substrate -OH groups.
  • Crosslinking: Adjacent FDTS molecules undergo polycondensation, creating a densely packed, covalently anchored monolayer [7].

Solvent polarity directly affects film homogeneity:

  • Hexane: Yields highly ordered monolayers with water contact angles (WCAs) of 110–115° due to low dielectric constant (ε=1.9) minimizing FDTS aggregation.
  • Tetrahydrofuran (THF): Generates heterogeneous films (WCA=90–100°) because its polarity (ε=7.6) accelerates uncontrolled hydrolysis, leading to particulate contamination [7]. Optimized conditions (24h immersion in 1 mM FDTS/hexane under nitrogen) produce films with thicknesses of 1.2–1.5 nm, consistent with molecularly upright perfluorodecyl chains [10].

Vapor-Phase Molecular Vapor Deposition (MVD) and Process Parameterization

Molecular Vapor Deposition (MVD) is an advanced vapor-phase technique integrating sequential pulses of water vapor and FDTS to achieve highly uniform monolayers. The process comprises four programmable stages:

  • Plasma Pre-treatment: Oxygen plasma (200–500 W) cleans substrates and maximizes surface -OH density [4] [8].
  • Water Dosing: Controlled H₂O vapor exposure (5–10s) forms an ice-like adsorption layer for hydrolysis.
  • FDTS Exposure: Vaporized FDTS reacts with adsorbed water and surface -OH groups (1–5 min).
  • Purging: Inert gas removes unreacted precursors [1] [7].

MVD’s precision enables sub-nanometer thickness control, critical for optical and tribological applications. Key parameterization includes:

  • Water Pulse Duration: <10s prevents multilayer water adsorption, ensuring monolayer-limited FDTS binding.
  • FDTS Partial Pressure: 0.1–0.5 Torr balances reaction kinetics and surface diffusion.
  • Cycle Repeats: Single cycles suffice for silicon wafers; porous substrates require 2–3 cycles [7]. Atomic force microscopy (AFM) studies show MVD-derived FDTS films exhibit roughness (Rq) <0.5 nm, significantly lower than solution-phase counterparts (Rq>1 nm) [4].

Role of Substrate Hydroxylation in Covalent Anchoring Mechanisms

Substrate hydroxylation dictates FDTS monolayer integrity by providing covalent anchoring sites. Hydroxyl density is maximized via:

  • Piranha Solution: H₂SO₄:H₂O₂ (3:1) treatment generates 4–8 OH/nm² on silicon.
  • Oxygen Plasma: 5-min exposure at 100 W creates 8–10 OH/nm² via surface oxidation [6] [9].

The anchoring mechanism involves nucleophilic substitution where surface -OH groups attack silicon in hydrolyzed FDTS (FDTS-OH), releasing HCl and forming Si-O-substrate bonds. Insufficient hydroxylation (<2 OH/nm²) causes incomplete coverage and pinhole defects, increasing adhesion hysteresis [9]. XPS studies confirm stoichiometric Cl disappearance post-deposition, evidencing complete Si-Cl bond conversion to Si-O-Si linkages [4] [7]. On titanium, hydroxylation is achieved through UV/ozone or HNO₃ treatment, with FDTS bonding reducing friction coefficients from 0.6 (untreated Ti) to 0.08 [9].

Table 2: Hydroxylation Methods and Anchoring Efficiency

SubstrateHydroxylation MethodOH Density (groups/nm²)FDTS CoverageWater Contact Angle
Silicon (Si)Piranha (H₂SO₄:H₂O₂)4–8>95%110–115°
Silicon (Si)O₂ Plasma (100W, 5 min)8–10>98%115–120°
Titanium (Ti)UV/Ozone (30 min)3–585–90%105–110°
GlassNH₄OH/H₂O₂/DI water2–475–85%100–105°

Properties

CAS Number

78560-44-8

Product Name

1h,1h,2h,2h-Perfluorodecyltrichlorosilane

IUPAC Name

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane

Molecular Formula

C10H4Cl3F17Si

Molecular Weight

581.6 g/mol

InChI

InChI=1S/C10H4Cl3F17Si/c11-31(12,13)2-1-3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1-2H2

InChI Key

VIFIHLXNOOCGLJ-UHFFFAOYSA-N

SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

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